(S)-Verapamilamide is a pharmacologically active compound derived from verapamil, a calcium channel blocker widely used in the treatment of hypertension and cardiac conditions. This compound has garnered interest due to its potential therapeutic applications and its unique molecular characteristics.
(S)-Verapamilamide is classified as a phenylalkylamine derivative. It is structurally related to verapamil, which is known for its ability to inhibit calcium influx through L-type calcium channels. The compound can be synthesized from verapamil through specific chemical modifications, which enhance its pharmacological profile.
The synthesis of (S)-Verapamilamide typically involves the amide formation between verapamil and an appropriate amine. The general synthetic route can be outlined as follows:
The yield and purity of the synthesized compound can be analyzed using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
(S)-Verapamilamide has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 466.6 g/mol.
The three-dimensional conformation of (S)-Verapamilamide can be elucidated through X-ray crystallography or computational modeling, revealing insights into its stereochemistry and spatial arrangement.
(S)-Verapamilamide can undergo various chemical reactions that are essential for its reactivity and stability:
These reactions are typically monitored using spectroscopic methods to ensure the integrity of the compound throughout the process.
(S)-Verapamilamide exerts its pharmacological effects primarily through calcium channel blockade. The mechanism involves:
The efficacy of (S)-Verapamilamide in these processes can be quantitatively assessed through pharmacodynamic studies.
(S)-Verapamilamide possesses distinct physical and chemical properties that are critical for its application:
These properties are essential for determining formulation strategies in pharmaceutical applications.
(S)-Verapamilamide has several scientific applications:
(S)-Verapamilamide (CAS No. 204642-98-8) is a stereochemically defined impurity of the calcium channel blocker verapamil. Its systematic IUPAC name is (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide [1]. The compound features a chiral center at the C4 position of the hexanamide backbone, conferring strict (S)-configuration. This stereogenic center critically influences molecular conformation and biological interactions. The structure integrates two 3,4-dimethoxyphenyl rings connected via a branched C7 linker containing a nitrile group (-CN) and a tertiary amide [1] [3]. X-ray crystallographic studies of related constrained verapamil analogues reveal that the (S)-configuration orients the nitrile group and adjacent bulky substituents into a distinct spatial arrangement that modulates receptor binding [4]. This stereospecificity differentiates it from its (R)-counterpart in pharmacological activity.
(S)-Verapamilamide is typically supplied as a solid powder for research purposes. While explicit solubility data for this specific stereoisomer is limited in the provided sources, its structural similarity to verapamil suggests moderate lipid solubility due to aromatic rings and alkyl chains, with potential aqueous solubility challenges. The presence of polar functional groups (amide, nitrile) may enhance solubility in polar organic solvents like methanol or dimethyl sulfoxide [1] [3].
Stability is influenced by the hydrolytically sensitive amide bond and oxidation-prone methoxybenzene groups. Standard storage recommendations include protection from light and moisture at controlled room temperature. Crystallographic analysis of constrained verapamil analogues indicates that the (S)-configuration promotes specific molecular packing in the solid state, potentially affecting dissolution behavior and analytical detection [4].
Table 1: Key Physicochemical Properties of (S)-Verapamilamide
Property | Description |
---|---|
Molecular Formula | C₃₁H₄₁N₃O₄ (calculated from IUPAC name) |
CAS Registry Number | 204642-98-8 |
Configuration | (S)-enantiomer |
Chiral Center Location | C4 of hexanamide backbone |
Solid Form | Crystalline powder |
Storage Stability | Stable when protected from light and moisture at controlled room temperature |
Key Functional Groups | Tertiary amide, nitrile, dimethoxybenzene (x2) |
The stereochemistry at C4 profoundly impacts molecular behavior. Research on verapamil enantiomers demonstrates that the (S)-form exhibits distinct biological targeting compared to the (R)-enantiomer. While racemic verapamil primarily blocks L-type calcium channels, (S)-Verapamilamide shows specific inhibition of multidrug resistance-associated protein 1 (MRP1/ABCC1), evidenced by its ability to block leukotriene C4 (LTC4) and calcein transport [3]. This suggests enantioselective interactions with ATP-binding cassette transporters.
Conformational studies of semi-rigid verapamil analogues reveal that cardiac depression and vasorelaxation are mediated by different molecular conformations [4]. The constrained structure of (S)-Verapamilamide likely stabilizes a bioactive conformation distinct from that adopted by the (R)-isomer or racemate. Such stereochemical divergence is critical in analytical chemistry, where chiral separation techniques (e.g., chiral HPLC) are essential for isolating (S)-Verapamilamide from racemic mixtures during verapamil impurity profiling [1].
Table 2: Stereochemical Differentiation of Verapamilamide Enantiomers
Characteristic | (S)-Verapamilamide | (R)-Verapamilamide | Racemic Mixture |
---|---|---|---|
Primary Biological Target | MRP1 transporter inhibition [3] | Undefined calcium channel modulation | Mixed pharmacology |
Analytical Role | Verapamil impurity standard [1] | Verapamil impurity standard | Less relevant for chiral analysis |
Conformation | Defined spatial orientation of pharmacophores | Mirror-image orientation | Diastereomeric interactions possible |
Synthesis Complexity | Requires enantioselective synthesis/resolution | Requires enantioselective synthesis/resolution | Easier to synthesize |
Comprehensive spectroscopic characterization is essential for confirming the structure and purity of (S)-Verapamilamide:
Nuclear Magnetic Resonance (NMR): ¹H NMR analysis reveals characteristic signals from the two nonequivalent 3,4-dimethoxyphenyl groups (δ 6.5–7.0 ppm, aromatic protons; δ 3.7–3.9 ppm, methoxy groups). The diastereotopic methylene protons adjacent to the amide nitrogen appear as complex multiplets near δ 3.4–3.6 ppm. The C4 methine proton ((S)-configuration) resonates as a distinct multiplet around δ 2.8–3.0 ppm. ¹³C NMR confirms the nitrile carbon at δ ~118 ppm and the amide carbonyl at δ ~172 ppm [1] [4].
Infrared Spectroscopy (IR): Key absorptions include the strong nitrile stretch at ~2240 cm⁻¹, amide carbonyl stretch at ~1650 cm⁻¹ (C=O), and aromatic C=C stretches at ~1500–1600 cm⁻¹. Asymmetric and symmetric C-O-C vibrations from methoxy groups appear at ~1240 cm⁻¹ and ~1020 cm⁻¹, respectively [1].
Mass Spectrometry (MS): High-resolution mass spectrometry shows the [M+H]⁺ ion at m/z calculated for C₃₁H₄₂N₃O₄⁺ (520.3173). Characteristic fragmentation includes loss of the N-methyl group (-15 Da), cleavage adjacent to the nitrile yielding [C₁₀H₁₂NO]⁺ (162.0919), and formation of the 3,4-dimethoxyphenethyl ion ([C₁₀H₁₃O₂]⁺, 165.0916) [3].
These analytical signatures provide identity confirmation and purity assessment critical for its use as a reference standard in pharmaceutical quality control [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: